

An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine (C₈H₁₀BrNO)

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Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406

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Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-isopropoxypyridine**, a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound in the public domain, this document focuses on its synthesis, predicted physicochemical properties, and spectroscopic data based on available information for its precursor and related compounds. This guide offers a theoretical framework for the synthesis and characterization of **3-Bromo-2-isopropoxypyridine**, intended to support further research and development efforts.

Introduction

3-Bromo-2-isopropoxypyridine (C₈H₁₀BrNO) is a substituted pyridine molecule.

Halogenated pyridines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom at the 3-position and an isopropoxy group at the 2-position of the pyridine ring suggests its potential utility in cross-coupling reactions and as a scaffold for the development of novel bioactive compounds. This guide aims to consolidate the available information and provide a theoretical basis for the practical handling and application of this compound.

Chemical Properties and Data

While experimental data for **3-Bromo-2-isopropoxypyridine** is scarce, its basic chemical properties can be predicted or are available from chemical supplier databases.

Table 1: Physicochemical Properties of **3-Bromo-2-isopropoxypyridine**

Property	Value	Source
Molecular Formula	C8H10BrNO	PubChem[1]
Molecular Weight	216.08 g/mol	Capot Chemical[2]
CAS Number	717843-55-5	Capot Chemical[2]
Predicted XlogP	2.6	PubChem[1]
Monoisotopic Mass	214.99458 Da	PubChem[1]

Synthesis

A definitive, published experimental protocol for the synthesis of **3-Bromo-2-isopropoxypyridine** is not readily available. However, a plausible and commonly employed synthetic route would involve the O-alkylation of its precursor, 3-bromo-2-hydroxypyridine. Two general and effective methods for such a transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Precursor Synthesis: 3-Bromo-2-hydroxypyridine

The starting material, 3-bromo-2-hydroxypyridine, is commercially available.

Table 2: Properties of 3-Bromo-2-hydroxypyridine

Property	Value	Source
Molecular Formula	C5H4BrNO	Sigma-Aldrich
Molecular Weight	174.00 g/mol	Sigma-Aldrich
CAS Number	13466-43-8	Sigma-Aldrich
Melting Point	179-183 °C	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich

Theoretical Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers from an alkoxide and an alkyl halide. This theoretical protocol outlines the synthesis of **3-Bromo-2-isopropoxy pyridine** from 3-bromo-2-hydroxypyridine and 2-bromopropane.

Materials:

- 3-bromo-2-hydroxypyridine
- Sodium hydride (NaH) or other suitable base
- 2-bromopropane
- Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
- Diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq).
- **Solvent Addition:** Add anhydrous DMF to dissolve the starting material.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
- **Alkylation:** Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **3-Bromo-2-isopropoxypyridine**.

Caption: Theoretical workflow for the synthesis of **3-Bromo-2-isopropoxypyridine**.

Spectroscopic Data

No experimental spectroscopic data for **3-Bromo-2-isopropoxypyridine** has been found in the searched literature. The following table presents predicted mass spectrometry data.

Table 3: Predicted Mass Spectrometry Data for **3-Bromo-2-isopropoxyppyridine**

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] ⁺	216.00186	136.4	PubChem[1]
[M+Na] ⁺	237.98380	148.1	PubChem[1]
[M-H] ⁻	213.98730	141.6	PubChem[1]
[M+NH ₄] ⁺	233.02840	157.6	PubChem[1]
[M+K] ⁺	253.95774	138.2	PubChem[1]

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of **3-Bromo-2-isopropoxyppyridine**. No studies detailing its interaction with any biological targets, its efficacy in biological assays, or its involvement in any signaling pathways have been identified. Therefore, quantitative data tables and signaling pathway diagrams as requested cannot be provided.

Conclusion

3-Bromo-2-isopropoxyppyridine is a chemical entity with potential for further exploration in drug discovery and as a synthetic intermediate. This technical guide has provided a theoretical framework for its synthesis based on established chemical reactions and has summarized its predicted physicochemical properties. The significant lack of experimental data, particularly concerning its biological activity, highlights an opportunity for future research to characterize this compound and evaluate its potential as a lead structure in various therapeutic areas. Researchers are encouraged to utilize the information herein as a foundation for their investigations into this and related molecules.

Disclaimer

The information provided in this document is based on a comprehensive search of publicly available scientific literature and chemical databases. The experimental protocol for the synthesis of **3-Bromo-2-isopropoxyppyridine** is theoretical and has not been experimentally

validated according to the available resources. All chemical handling and reactions should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.

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References

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